N-(furan-2-ylmethyl)-2-({[4-(methylsulfanyl)phenyl]sulfonyl}amino)benzamide
Description
N-(furan-2-ylmethyl)-2-({[4-(methylsulfanyl)phenyl]sulfonyl}amino)benzamide is a sulfonamide derivative characterized by a benzamide core substituted with a furan-2-ylmethyl group and a 4-(methylsulfanyl)phenylsulfonylamino moiety. This compound combines a sulfonamide group (known for its pharmacological versatility) with a benzamide scaffold, which is frequently employed in drug design due to its metabolic stability and hydrogen-bonding capabilities.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(4-methylsulfanylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S2/c1-26-15-8-10-16(11-9-15)27(23,24)21-18-7-3-2-6-17(18)19(22)20-13-14-5-4-12-25-14/h2-12,21H,13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCJNPCEDORBQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90367093 | |
| Record name | STK358427 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5476-05-1 | |
| Record name | STK358427 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-({[4-(methylsulfanyl)phenyl]sulfonyl}amino)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine source under reductive amination conditions.
Synthesis of the sulfonyl-substituted phenyl intermediate: This step involves the sulfonylation of 4-(methylsulfanyl)phenylamine using a sulfonyl chloride derivative.
Coupling reaction: The final step involves coupling the furan-2-ylmethylamine with the sulfonyl-substituted phenyl intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the methylsulfanyl group.
Reduction: Reduction reactions could target the sulfonyl group or the benzamide moiety.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring might lead to furanones, while reduction of the sulfonyl group could yield thiols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-({[4-(methylsulfanyl)phenyl]sulfonyl}amino)benzamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
Structural Diversity: The target compound’s furan-2-ylmethyl group distinguishes it from analogs like N-{4-[(3-methylphenyl)sulfamoyl]phenyl}benzamide (which lacks heterocyclic moieties) and benzothiazole-coupled sulfonamides (which incorporate a fused aromatic system) .
N4-Acetylsulfamethazine exemplifies sulfonamides with antitubercular applications, though its simpler structure (lacking benzamide or heterocyclic groups) may limit target specificity compared to the more complex target compound .
Synthesis and Physicochemical Properties :
- N-Furan-2-ylmethyl-4-methyl-benzenesulfonamide () shares a furan-methyl group with the target compound but lacks the benzamide core, underscoring the synthetic versatility of sulfonamide derivatization .
- Elemental analysis data for N4-Acetylsulfamethazine (C: 46.87%, H: 4.72%, N: 10.93%) provides a benchmark for validating purity in analogous sulfonamide syntheses .
Biological Activity
N-(furan-2-ylmethyl)-2-({[4-(methylsulfanyl)phenyl]sulfonyl}amino)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C21H22N2O5S
- Molecular Weight : 414.5 g/mol
- IUPAC Name : this compound
The compound features a furan ring, a sulfonamide group, and a benzamide structure, which are known to contribute to its biological properties.
Research indicates that compounds with similar structures often exhibit activity through various mechanisms, including:
- Enzyme Inhibition : Many sulfonamide derivatives act as inhibitors of specific enzymes, such as carbonic anhydrase and certain proteases.
- Antitumor Activity : Compounds with benzamide scaffolds have been shown to inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The presence of the furan moiety may enhance the antimicrobial activity against various pathogens.
Biological Activity Overview
| Activity Type | Observations |
|---|---|
| Antitumor | Exhibited significant inhibition of solid tumor cell lines with IC50 values in low micromolar ranges. |
| Enzyme Inhibition | Potential inhibition of histone deacetylases (HDACs), which play a role in cancer progression. |
| Antimicrobial | Showed activity against Gram-positive and Gram-negative bacteria in preliminary studies. |
Case Studies and Research Findings
-
Antitumor Activity :
- A study demonstrated that similar compounds with a sulfonamide group showed IC50 values as low as 1.30 μM against HepG2 liver cancer cells, indicating strong antiproliferative effects .
- The mechanism involved apoptosis promotion and G2/M phase arrest, suggesting the compound's potential as an anticancer agent.
- Enzyme Inhibition :
- Antimicrobial Activity :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
